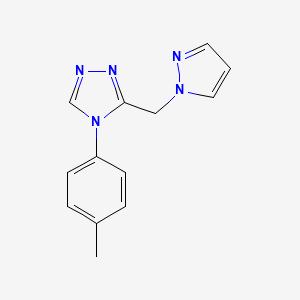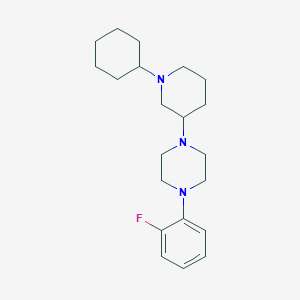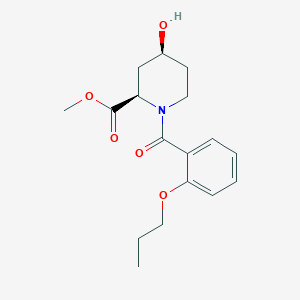![molecular formula C13H24N4O2 B3792503 5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B3792503.png)
5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole
Descripción general
Descripción
5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyethyl group and a propyl group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The starting material, 1-(2-methoxyethyl)piperazine, is prepared by reacting piperazine with 2-methoxyethanol under acidic conditions.
Oxadiazole Ring Formation: The piperazine intermediate is then reacted with a suitable nitrile oxide precursor to form the oxadiazole ring. This step often involves cyclization reactions under controlled temperature and pressure conditions.
Propyl Group Introduction: The final step involves the introduction of the propyl group to the oxadiazole ring. This can be achieved through alkylation reactions using propyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or oxadiazole ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halides, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a ligand for various biological targets, including receptors and enzymes, making it useful in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring allows the compound to bind to specific sites on these targets, modulating their activity. The oxadiazole ring contributes to the compound’s stability and ability to penetrate biological membranes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and have shown affinity for adrenergic receptors.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring and a triazole ring, and has been studied for its antibacterial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-3-4-12-14-13(19-15-12)11-17-7-5-16(6-8-17)9-10-18-2/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUNLUJEDYPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B3792434.png)
![N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3792448.png)
![4-fluoro-N-({1-[(2-pyridinylthio)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3792451.png)


![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B3792460.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperazine](/img/structure/B3792468.png)
![1-(2-cyclohexylethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3792476.png)
![N,N-diethyl-2-(4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B3792482.png)
![2-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethoxy]phenol](/img/structure/B3792490.png)
![7-(4-fluorobenzyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3792506.png)
![[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol](/img/structure/B3792513.png)
![[(1-{[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B3792520.png)
